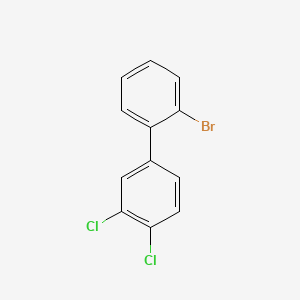

2-Amino-5,6-dibromobenzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

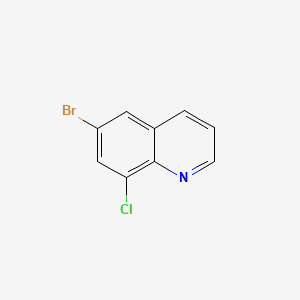

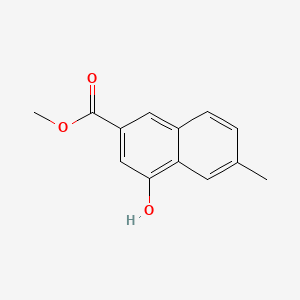

2-Amino-5,6-dibromobenzothiazole is a chemical compound with the molecular formula C7H4Br2N2S and a molecular weight of 308 . It is used in various scientific research and development .

Synthesis Analysis

The synthesis of 2-Amino-5,6-dibromobenzothiazole and its derivatives has been a topic of interest in recent years . The main methods for the preparation of 2-aminobenzothiazole derivatives include both one-pot and multistep synthesis methods . One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives .Molecular Structure Analysis

The molecular structure of 2-Amino-5,6-dibromobenzothiazole is represented by the InChI code1S/C7H4Br2N2S/c8-3-1-5-6 (2-4 (3)9)12-7 (10)11-5/h1-2H, (H2,10,11) . Chemical Reactions Analysis

2-Aminobenzothiazole serves as a reactant or a reaction intermediate for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-5,6-dibromobenzothiazole include a melting point of 194-198 °C, a boiling point of 366.8±34.0 °C (Predicted), and a density of 1.836±0.06 g/cm3 (Predicted) . It is soluble in water .Scientific Research Applications

Antiviral Applications

2-Amino-5,6-dibromobenzothiazole derivatives have been studied for their potential antiviral properties. The compound’s ability to inhibit the replication of various viruses, including Zika, Lassa, and SARS-CoV, makes it a candidate for further research in antiviral drug development .

Antimicrobial Activity

The benzothiazole moiety is known to exhibit antimicrobial effects. Derivatives of 2-Amino-5,6-dibromobenzothiazole have been synthesized and tested against bacterial strains such as Escherichia coli, showing promising antibacterial potential .

Anti-inflammatory Properties

Compounds containing the 2-Amino-5,6-dibromobenzothiazole structure have demonstrated anti-inflammatory effects. This is particularly relevant in the development of treatments for chronic inflammatory diseases .

Antidiabetic Effects

Research has indicated that benzothiazole derivatives can exhibit antidiabetic properties, which could be beneficial in managing blood sugar levels and treating diabetes-related complications .

Analgesic Effects

The analgesic properties of 2-Amino-5,6-dibromobenzothiazole derivatives make them potential candidates for pain management solutions. Their ability to alleviate pain could lead to new analgesic drugs .

Antioxidant Properties

These derivatives also show antioxidant activity, which is crucial in protecting cells from oxidative stress and may have implications in preventing age-related diseases .

Antidepressant and Anticonvulsant Effects

The compound’s structure has been linked to antidepressant and anticonvulsant effects, suggesting its use in treating neurological disorders .

Antitumor and Immunomodulatory Effects

Lastly, 2-Amino-5,6-dibromobenzothiazole has been associated with antitumor and immunomodulatory effects, indicating its potential in cancer therapy and immune system regulation .

Safety and Hazards

Future Directions

The synthesis of 2-Amino-5,6-dibromobenzothiazole derivatives has become especially relevant due to the threat of outbreaks of epidemics associated with the emergence and spread of various viruses . The concept of green synthesis, which uses water as a nontoxic and widely available solvent, is a promising trend for the future .

Mechanism of Action

Target of Action

2-Amino-5,6-dibromobenzothiazole, also known as 5,6-Dibromobenzo[d]thiazol-2-amine, is a derivative of 2-aminobenzothiazole . Benzothiazoles are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds . They exhibit a wide spectrum of biological activity, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects

properties

IUPAC Name |

5,6-dibromo-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXXRQMNZGDNJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80711086 |

Source

|

| Record name | 5,6-Dibromo-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80711086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5,6-dibromobenzothiazole | |

CAS RN |

127977-72-4 |

Source

|

| Record name | 5,6-Dibromo-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80711086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-[6,7-Dichloro-3-(2-phenylethenyl)quinoxalin-2-yl]-N~1~,N~3~,N~3~-trimethylpropane-1,3-diamine](/img/structure/B599947.png)

![Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II)](/img/structure/B599949.png)